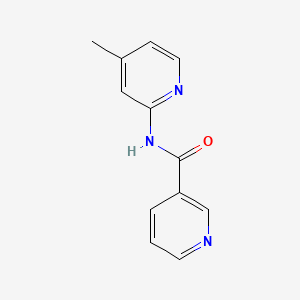
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a pincer-type compound with intriguing properties. Pincer ligands, characterized by a defined region of positive charge, play essential roles in various applications, including anion recognition and supramolecular assemblies . Now, let’s explore this compound further.
Preparation Methods
Synthetic Routes:: The synthesis of N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves the following steps:
Starting Materials: Begin with 2-chloro-4-methylpyridine-3-carboxylic acid.
Reaction: React the starting material with 2-amino-4-methylpyridine to form the desired compound.
Conditions: Titanium tetrachloride (TiCl₄) serves as the coupling reagent, and pyridine acts as both the solvent and base.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides insights into the compound’s preparation.
Chemical Reactions Analysis
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents on the pyridine rings can be replaced.
Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃) are relevant.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide finds applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Studying metal complexes and their biological interactions.
Medicine: Investigating potential drug candidates.
Industry: In catalysis and supramolecular assemblies.
Mechanism of Action
The compound’s mechanism involves:
Molecular Targets: Interaction with metal ions or other molecules.
Pathways: Influencing biological processes via coordination or hydrogen bonding.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its unique structure. Similar compounds include other pincer ligands derived from pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-6-14-11(7-9)15-12(16)10-3-2-5-13-8-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
PUNMNLGGZSTCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















